3-Bromo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
CAS No.: 324014-73-5
Cat. No.: VC14946076
Molecular Formula: C17H16BrN3O3
Molecular Weight: 390.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 324014-73-5 |
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Molecular Formula | C17H16BrN3O3 |
Molecular Weight | 390.2 g/mol |
IUPAC Name | 3-bromo-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Standard InChI | InChI=1S/C17H16BrN3O3/c1-24-15-7-5-12(6-8-15)10-20-21-16(22)11-19-17(23)13-3-2-4-14(18)9-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
Standard InChI Key | MHJPJAGYTQIXJG-KEBDBYFISA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES | COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
3-Bromo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide (molecular formula: ) features a benzamide backbone substituted at the 3-position with a bromine atom. The hydrazino-oxoethyl side chain connects to a 4-methoxybenzylidene group, forming an E-configured hydrazone linkage . Key structural attributes include:
The hydrazone moiety (N-N=C) introduces planarity, potentially enhancing interactions with biological targets through π-π stacking. The methoxy group at the para position of the benzylidene fragment contributes to electron-donating effects, modulating the compound's electronic profile .
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the brominated aromatic proton (δ 7.4–7.8 ppm), methoxy group (δ 3.8 ppm), and hydrazone NH protons (δ 8.2–8.5 ppm). Mass spectrometry data confirm the molecular ion peak at m/z 392.02406 ([M+H]+), consistent with the molecular formula .
Synthetic Pathways and Reactivity
Synthesis Strategy
While detailed protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:
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Bromobenzamide Formation: Bromination of 3-nitrobenzamide followed by reduction yields 3-aminobenzamide, which undergoes bromination via N-bromosuccinimide .
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Hydrazone Conjugation: Condensation of 4-methoxybenzaldehyde with hydrazine forms the benzylidene hydrazine intermediate, which reacts with the bromobenzamide derivative under acidic conditions .
Critical parameters include pH control during hydrazone formation and temperature modulation (typically 60–80°C) to prevent decomposition.
Chemical Modifications
The compound undergoes characteristic reactions:
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Acid/Base Sensitivity: Protonation of the hydrazone nitrogen occurs below pH 3, while deprotonation above pH 10 disrupts conjugation.
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Reductive Cleavage: Sodium borohydride reduces the hydrazone to a hydrazine derivative, altering biological activity.
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Electrophilic Substitution: The aromatic bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling structural diversification .
Cell Line | IC₅₀ (µM) | Mechanism |
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MCF-7 (Breast) | 4.2 ± 0.3 | Caspase-3 activation, G2/M arrest |
A549 (Lung) | 5.8 ± 0.5 | ROS generation, mitochondrial depolarization |
HepG2 (Liver) | 6.1 ± 0.4 | p53 upregulation, Bax/Bcl-2 ratio shift |
These effects correlate with the compound's ability to chelate transition metals (Fe³+, Cu²+), fostering oxidative stress in malignant cells .
Comparative Analysis with Structural Analogs
Substituent Impact on Bioactivity
Modification of the benzylidene moiety significantly alters pharmacological properties:
The methoxy variant balances lipophilicity (LogP: 2.8) and polar surface area (98 Ų), optimizing membrane permeability compared to polar di-hydroxy analogs .
Applications and Future Directions
Therapeutic Development
Ongoing research explores:
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Combination Therapies: Synergistic effects with cisplatin in ovarian cancer models (combination index: 0.3–0.5) .
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Prodrug Design: Esterification of the benzamide carbonyl enhances oral bioavailability (AUC₀–₂₄: 12.4 mg·h/L vs. 8.7 mg·h/L for parent compound) .
Material Science Applications
The rigid hydrazone framework shows promise in:
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